5-Methanesulfonylquinolin-8-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-amines, including 5-Methanesulfonylquinolin-8-amine, can be achieved through various methods. One common approach involves the use of N-propargyl aniline derivatives and main group metal Lewis acid catalysis . For instance, stannic chloride or indium (III) chloride can be used to catalyze the intramolecular hydroamination or hydroarylation of mono-propargylated aromatic ortho-diamines . These reactions can be conducted under aerobic conditions and can also be performed in a one-pot manner starting from ortho-nitro N-propargyl anilines using stoichiometric amounts of stannous chloride dihydrate or indium powder .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
5-Methanesulfonylquinolin-8-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can be used to modify the quinoline ring or the sulfonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, particularly at positions that are activated by the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like stannous chloride dihydrate in ethanol are effective.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions, often involving catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.
Scientific Research Applications
5-Methanesulfonylquinolin-8-amine has several applications in scientific research:
Biology: The compound can be used in the study of biological systems, particularly in the development of new biochemical assays.
Industry: The compound can be used in the development of new materials and industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methanesulfonylquinolin-8-amine involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to act as ligands for coordination chemistry and as agents for various diseases . The compound can participate in C-H bond activation and functionalization, often involving transition metal catalysts or photocatalysts . The exact molecular targets and pathways depend on the specific application and the functional groups present on the quinoline ring.
Comparison with Similar Compounds
Similar Compounds
Quinoxalines: These are 1,4-diazines with similar structural features and applications.
Methylquinoxalines: Structural isomers of quinolin-8-amines with comparable properties.
Other Quinoline Derivatives: Compounds such as 8-aminoquinoline and its derivatives share similar chemical and biological properties.
Uniqueness
5-Methanesulfonylquinolin-8-amine is unique due to the presence of the methanesulfonyl group, which can influence its reactivity and interaction with biological targets. This functional group can enhance the compound’s solubility and stability, making it a valuable scaffold in various applications.
Properties
IUPAC Name |
5-methylsulfonylquinolin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-15(13,14)9-5-4-8(11)10-7(9)3-2-6-12-10/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGOMUNCDGDSAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C2C=CC=NC2=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.